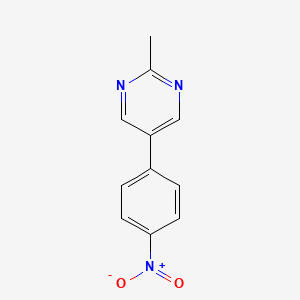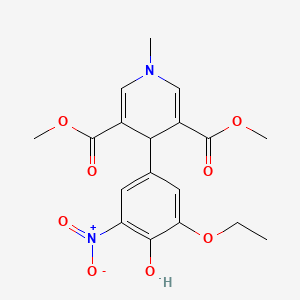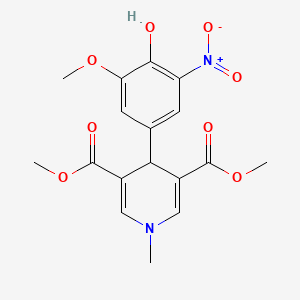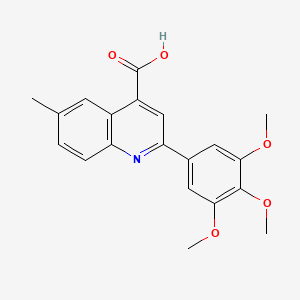
6-methyl-2-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxylic acid
描述
“6-methyl-2-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxylic acid” is a chemical compound with the molecular formula C20H19NO5 . It is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains a carboxylic acid group and a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a quinoline ring, a carboxylic acid group, and a trimethoxyphenyl group . The quinoline ring is a heterocyclic aromatic organic compound, while the carboxylic acid group contributes to the compound’s acidity .未来方向
The future directions for research on “6-methyl-2-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxylic acid” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the broad range of activities exhibited by similar compounds , it may be worthwhile to investigate the potential applications of “this compound” in various fields, including medicine and pharmacology.
属性
IUPAC Name |
6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-11-5-6-15-13(7-11)14(20(22)23)10-16(21-15)12-8-17(24-2)19(26-4)18(9-12)25-3/h5-10H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKZKGZNKNLBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



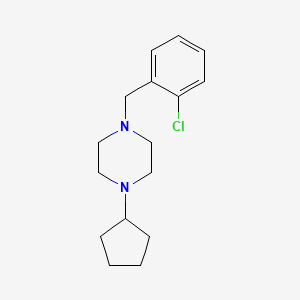
![1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3748865.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)
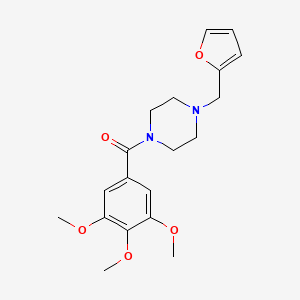

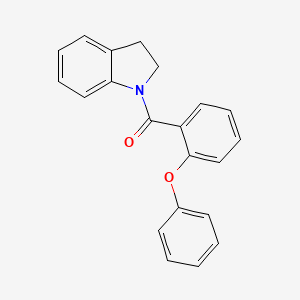
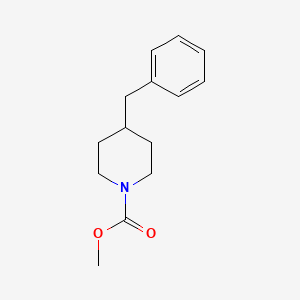
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![1-[chloro(diphenyl)acetyl]-4-methylpiperazine](/img/structure/B3748922.png)
![5-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3748928.png)
![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)
